
1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester is a chemical compound known for its unique properties and applications. It is a colorless or slightly yellow oily liquid with low volatility and good thermal stability. This compound is soluble in organic solvents such as alcohols and ketones but is insoluble in water .
Preparation Methods
The primary method for synthesizing 1,4-cyclohexanedicarboxylic acid, 1,4-dibutyl ester involves the esterification of 1,4-cyclohexanedicarboxylic anhydride with butanol. This reaction typically occurs in the presence of an acidic catalyst, such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. After the reaction, the product is purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester has several scientific research applications:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a component in biodegradable polymers for medical implants and devices.
Mechanism of Action
The mechanism by which 1,4-cyclohexanedicarboxylic acid, 1,4-dibutyl ester exerts its effects is primarily through its interaction with polymer matrices. The ester groups interact with the polymer chains, increasing their flexibility and reducing brittleness. This interaction is facilitated by the ester’s ability to form hydrogen bonds and van der Waals forces with the polymer chains .
Comparison with Similar Compounds
1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester can be compared with other similar compounds such as:
Dimethyl 1,4-cyclohexanedicarboxylate: This compound is also used as a plasticizer but has different solubility and thermal properties.
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: Similar in structure but with different ester groups, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific ester groups, which provide distinct properties such as lower volatility and better thermal stability compared to its dimethyl counterparts .
Properties
CAS No. |
93158-39-5 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
dibutyl cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C16H28O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
QGUFKMSGOYILME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CCC(CC1)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


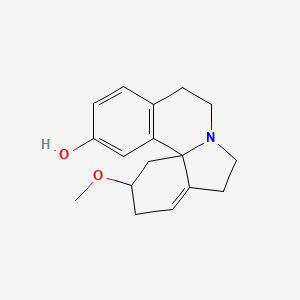
![4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12293810.png)
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)

![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
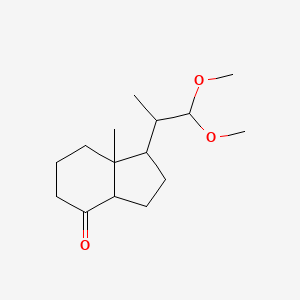
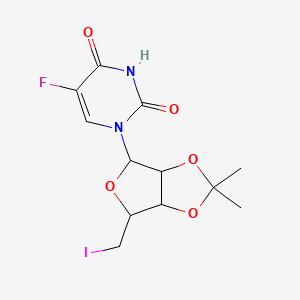
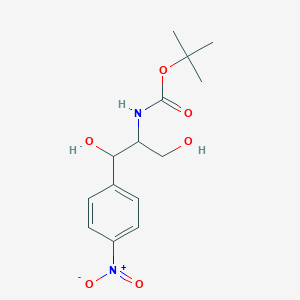
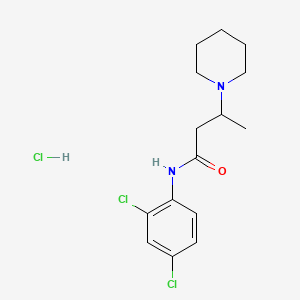
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
